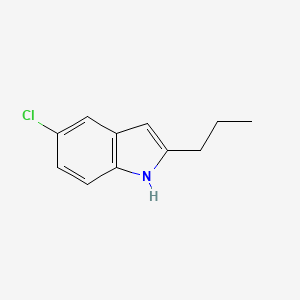![molecular formula C11H14Cl2N2O B14777467 2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14777467.png)
2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-(2,6-dichlorobenzyl)-N-methylpropanamide is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound’s structure features a 2,6-dichlorobenzyl group attached to an amino-propanamide backbone, which contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,6-dichlorobenzyl)-N-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichlorobenzyl chloride and (S)-2-amino-N-methylpropanamide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2,6-dichlorobenzyl chloride is reacted with (S)-2-amino-N-methylpropanamide in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-(2,6-dichlorobenzyl)-N-methylpropanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis and ensure consistent product quality.
化学反応の分析
Types of Reactions
(S)-2-Amino-N-(2,6-dichlorobenzyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the compound’s structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or THF.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
(S)-2-Amino-N-(2,6-dichlorobenzyl)-N-methylpropanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Studies: Researchers study the compound’s biological activities, such as its effects on enzymes, receptors, and cellular pathways.
Industrial Applications: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
作用機序
The mechanism of action of (S)-2-Amino-N-(2,6-dichlorobenzyl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,6-Dichlorobenzylamine: Shares the 2,6-dichlorobenzyl group but lacks the amino-propanamide backbone.
N-Methylpropanamide: Contains the amino-propanamide backbone but lacks the 2,6-dichlorobenzyl group.
Uniqueness
(S)-2-Amino-N-(2,6-dichlorobenzyl)-N-methylpropanamide is unique due to its combination of the 2,6-dichlorobenzyl group and the chiral amino-propanamide backbone. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
特性
分子式 |
C11H14Cl2N2O |
|---|---|
分子量 |
261.14 g/mol |
IUPAC名 |
2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C11H14Cl2N2O/c1-7(14)11(16)15(2)6-8-9(12)4-3-5-10(8)13/h3-5,7H,6,14H2,1-2H3 |
InChIキー |
QRZYPDXBSULDLS-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N(C)CC1=C(C=CC=C1Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777397.png)

![(1R,3S,4R)-rel-Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B14777406.png)





![1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14777463.png)

![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride](/img/structure/B14777470.png)
